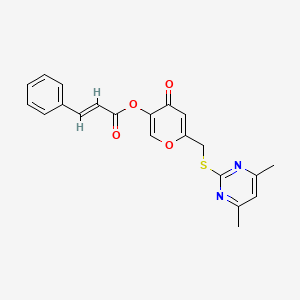

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Description

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-14-10-15(2)23-21(22-14)28-13-17-11-18(24)19(12-26-17)27-20(25)9-8-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQAACSZBFMCIB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate typically involves multi-step organic reactions. One common approach is to start with commercially available 4,6-dimethylpyrimidine-2-thiol, which undergoes a series of substitution reactions to introduce the thioether linkage. The pyran ring is then constructed through cyclization reactions, and the cinnamate moiety is introduced via esterification or similar coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with structural similarities to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate exhibit a range of biological activities:

- Antioxidant Activity : Research has shown that similar compounds can act as effective antioxidants, scavenging free radicals and reducing oxidative stress in biological systems .

- Antimicrobial Properties : The compound may possess antimicrobial properties, making it relevant for developing new antibiotics or antifungal agents.

- Antitumor Activity : Certain derivatives have been associated with antitumor effects, suggesting potential applications in cancer treatment.

- Antioxidant Screening : In vitro studies have demonstrated that certain derivatives exhibit significant DPPH free radical scavenging activity, indicating their potential as natural antioxidants .

- Antimicrobial Testing : A study focusing on the antimicrobial properties of similar pyran derivatives found that they effectively inhibited the growth of various pathogenic bacteria and fungi.

- Antitumor Research : Investigations into the antitumor capabilities of compounds related to This compound revealed promising results in inhibiting cancer cell proliferation in vitro.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrimidine ring can interact with nucleic acids or proteins, while the cinnamate moiety may be involved in modulating biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Key Observations:

- Cinnamate vs. Naphthol : Replacing the naphthol group in with a cinnamate ester may increase lipophilicity, favoring passive diffusion across biological membranes.

- Thioether vs. Thietane : The thietane group in introduces a strained ring system, which might influence metabolic degradation rates compared to the linear thioether in the target compound.

ADMET Considerations

- Metabolic Stability: The cinnamate ester may undergo hydrolysis in vivo, releasing cinnamic acid—a known anti-inflammatory metabolite. This contrasts with the stable thietane group in , which resists rapid degradation.

- Toxicity : Pyrimidine derivatives generally exhibit low acute toxicity, but the dimethyl groups in the target compound warrant further investigation for hepatic metabolism pathways.

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

This compound features a unique combination of a pyrimidine , pyran , and cinnamate moieties, which contribute to its distinctive chemical properties. The molecular formula is with a molecular weight of approximately 420.5 g/mol. The presence of the thioether linkage enhances its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrimidine-thioether linkage .

- Cyclization to form the pyran ring .

- Esterification with cinnamic acid derivatives .

These steps require careful optimization of reaction conditions to maximize yield and purity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| MRSA | 32 |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have been investigated through in vitro assays. The compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting a potential mechanism for reducing inflammation .

Anticancer Activity

In vitro studies on various cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, it was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, revealing IC50 values indicating significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| PC-3 | 15 |

These results indicate that the compound may interfere with cellular proliferation pathways, possibly by inducing apoptosis or inhibiting cell cycle progression .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound may inhibit the nuclear translocation of NF-kB, reducing inflammatory responses .

- Interaction with Kinases : Preliminary studies suggest that it may act on tyrosine kinases involved in cancer progression, although detailed mechanisms remain to be elucidated .

Case Studies

A notable case study involved the evaluation of this compound's effects on a panel of tumor cell lines. The results indicated that compounds structurally similar to this compound often exhibit enhanced biological activities due to their structural complexity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrimidine-pyran-cinnamate scaffold in this compound?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyrimidine and pyran precursors. For example, thioether linkages (e.g., (pyrimidin-2-yl)thio groups) can be introduced via nucleophilic substitution using mercapto intermediates under anhydrous conditions, as demonstrated in the synthesis of structurally analogous compounds . Key steps include:

- Pyrimidine core activation : Use of dimethylpyrimidine derivatives with leaving groups (e.g., methylthio or chloro substituents) for thiolation.

- Pyranone esterification : Coupling the pyran-4-one moiety with cinnamic acid via Steglich esterification (DCC/DMAP) or acid chloride intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/water) yield pure products, verified by melting points (e.g., 150–154°C for similar thieno-pyrimidinones) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrimidine ring protons appear as singlets (δ 6.8–7.2 ppm for aromatic protons), while the pyranone carbonyl resonates at δ 165–170 ppm. Thioether methyl groups (from 4,6-dimethylpyrimidine) show peaks near δ 2.4–2.6 ppm .

- IR Spectroscopy : Key absorptions include the pyranone carbonyl (1700–1750 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and pyrimidine C=N (1600–1650 cm⁻¹) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass within 3 ppm error .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Mixed polar/non-polar solvents (e.g., ethanol/water, acetone/hexane) are effective. For example, ethyl acetate/hexane (3:7 v/v) yielded >95% purity in analogous pyrimidine derivatives, with crystallization monitored by TLC (Rf = 0.4–0.6) .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

- Methodological Answer : Tools like the ICReDD platform integrate quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediate energies. For example:

- Thioether formation : Calculate activation barriers for nucleophilic substitution at the pyrimidine C-2 position to identify optimal leaving groups (e.g., methylthio vs. chloro) .

- Solvent effects : Use COSMO-RS simulations to screen solvents for improved reaction kinetics (e.g., DMF vs. THF) .

- Experimental validation : Narrow down conditions (temperature, catalyst loading) using a reduced factorial design (e.g., 10 experiments instead of 50) .

Q. How do substituents on the pyrimidine ring (e.g., 4,6-dimethyl groups) influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-donating effects : Methyl groups increase electron density at the pyrimidine N-1 and N-3 positions, enhancing nucleophilic substitution rates at C-2. This is quantified via Hammett σ values (σ = −0.17 for methyl) .

- Steric effects : X-ray crystallography (e.g., CCDC deposition) reveals dihedral angles between pyrimidine and pyran rings, affecting π-π stacking in solid-state interactions .

- DFT modeling : HOMO-LUMO gaps (e.g., 4.2 eV) predict charge-transfer behavior in catalytic applications .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

- Methodological Answer :

- Standardized assays : Use a common cell line (e.g., HEK293) and control compounds (e.g., staurosporine) to normalize potency measurements .

- Metabolic stability : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to explain species-specific discrepancies .

- Structural analogs : Synthesize derivatives (e.g., replacing cinnamate with benzoate) to isolate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.